![molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1](/img/structure/B12884484.png)
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Octylamino)butyl)oxazolidin-4-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Octylamino)butyl)oxazolidin-4-one typically involves the reaction of an appropriate oxazolidinone precursor with an octylamine derivative. One common method involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another approach includes the palladium-catalyzed N-arylation of oxazolidinones with aryl bromides .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-(4-(Octylamino)butyl)oxazolidin-4-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Octylamino)butyl)oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing groups, while reduction may yield simpler oxazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Octylamino)butyl)oxazolidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-(Octylamino)butyl)oxazolidin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action ensures high antibiotic efficiency and low susceptibility to resistance mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone under clinical investigation for its antibacterial properties.
Uniqueness
3-(4-(Octylamino)butyl)oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long octyl chain may enhance its interaction with lipid membranes, potentially improving its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
113854-98-1 |
|---|---|
Molekularformel |
C15H30N2O2 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3 |
InChI-Schlüssel |
BCLRRDQXGJJQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCCCN1COCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


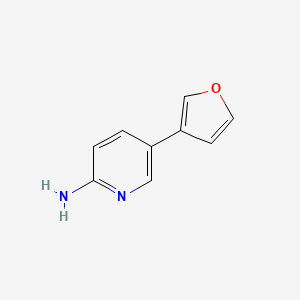

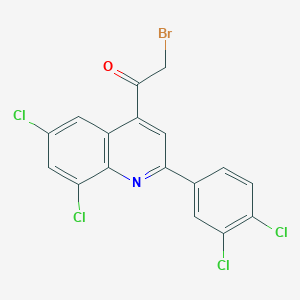
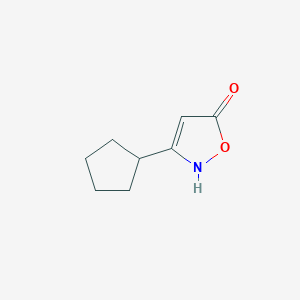
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)


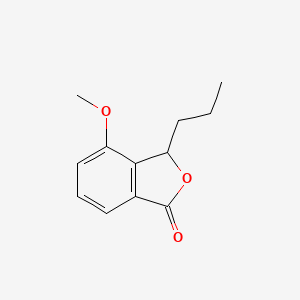
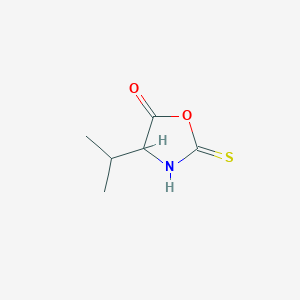
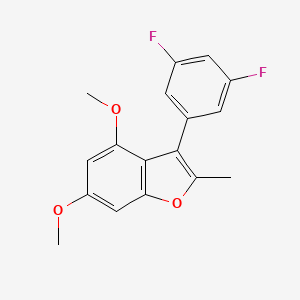
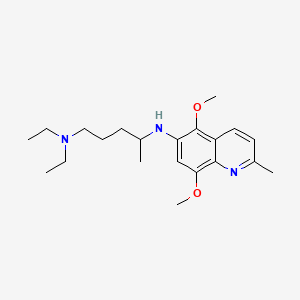
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
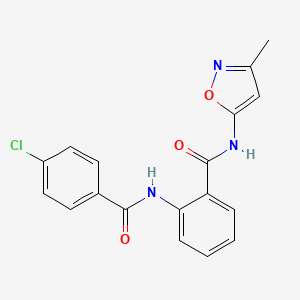
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
